Carbanide;scandium(3+)

Description

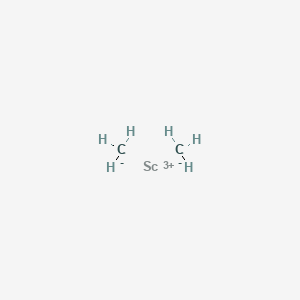

Scandium(3+) carbanide is a hypothetical or less-documented coordination compound where scandium in its +3 oxidation state (Sc³⁺) is complexed with carbanide ligands. Analogous cobalt(3+) carbanide structures () suggest a complex arrangement of organic ligands around the metal center, which could imply similar coordination geometry for scandium. Scandium’s +3 charge and small ionic radius (0.885 Å for six-coordinate Sc³⁺, per Shannon’s revised ionic radii ) make it highly reactive, favoring stable complexes with oxygen- or nitrogen-donor ligands like carbonates, fluorides, or sulfonates.

Properties

CAS No. |

93383-04-1 |

|---|---|

Molecular Formula |

C2H6Sc+ |

Molecular Weight |

75.02 g/mol |

IUPAC Name |

carbanide;scandium(3+) |

InChI |

InChI=1S/2CH3.Sc/h2*1H3;/q2*-1;+3 |

InChI Key |

ABDOSCIUXFOAAJ-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[Sc+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;scandium(3+) typically involves the reaction of a carbanion precursor with a scandium salt. One common method is the reaction of a Grignard reagent (an organomagnesium compound) with scandium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to stabilize the carbanion.

Industrial Production Methods

Industrial production of carbanide;scandium(3+) is less common due to the rarity and cost of scandium. when produced, it often involves the use of advanced techniques such as organometallic synthesis and the use of specialized equipment to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Carbanide;scandium(3+) can undergo various types of chemical reactions, including:

Oxidation: The carbanion can be oxidized to form carbonyl compounds.

Reduction: The scandium ion can be reduced to lower oxidation states.

Substitution: The carbanion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halides and other electrophiles are common reagents.

Major Products

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Lower oxidation state scandium compounds.

Substitution: Various substituted organic compounds.

Scientific Research Applications

Carbanide;scandium(3+) has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

Industry: Used in the production of high-strength materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of carbanide;scandium(3+) involves the interaction of the carbanion with various molecular targets. The carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The scandium ion can stabilize the carbanion and facilitate its reactivity. This dual functionality makes the compound useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares scandium(3+) carbanide with well-characterized scandium compounds, extrapolating data where direct information is unavailable:

Key Observations:

- Coordination Chemistry: Scandium’s small ionic radius enables it to form stable complexes with both hard (F⁻, CO₃²⁻) and moderately soft (OTf⁻) ligands. Carbanide ligands (N-donors) may form less stable complexes compared to oxygen-donor ligands due to Sc³⁺’s hard acid character .

- Stability: Scandium triflate and fluoride exhibit high stability under ambient conditions, whereas scandium carbonate decomposes upon heating. Scandium carbanide is likely sensitive to moisture and oxygen, similar to other organoscandium compounds.

Challenges and Future Prospects

- Limited Natural Abundance: Scandium’s rarity (global production ~15–20 tonnes/year) restricts large-scale applications .

- Stability Issues: Organoscandium compounds like carbanide derivatives require inert handling conditions, complicating industrial use.

- Research Gaps: Direct studies on scandium carbanide are absent in the provided evidence, highlighting a need for synthetic and characterization efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.